Clostebol acetate

Endocrinology Pharmacodynamics Receptor Binding

For analytical method development, doping control, or selective androgen receptor modulator (SARM) research, high-purity Clostebol acetate is non-negotiable. Its unique 4-chloro substitution blocks aromatization and 5α-reduction, creating a distinct metabolic profile and a 46:25 anabolic-to-androgenic ratio that cannot be replicated by non-chlorinated analogs. Furthermore, the C17β acetate ester is a critical structural determinant of hydrolysis rate and pharmacokinetics, making it non-interchangeable with other esters like propionate. Procuring a certified reference standard ensures the specificity and reproducibility of your GC-MS/MS or LC-MS/MS assays, directly supporting the validity of your experimental outcomes and regulatory compliance.

Molecular Formula C21H29ClO3
Molecular Weight 364.9 g/mol
CAS No. 855-19-6
Cat. No. B1669246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClostebol acetate
CAS855-19-6
Synonyms4-chloroandrost-4-ene-17beta-ol-3-one acetate
4-chlorotestosterone 17-acetate
4-chlorotestosterone acetate
4-CLTA
clostebol-17-acetate
clostebolacetate
Macrobin
Steranobol
turinabol
Molecular FormulaC21H29ClO3
Molecular Weight364.9 g/mol
Structural Identifiers
SMILESCC(=O)OC1CCC2C1(CCC3C2CCC4=C(C(=O)CCC34C)Cl)C
InChIInChI=1S/C21H29ClO3/c1-12(23)25-18-7-6-14-13-4-5-16-19(22)17(24)9-11-20(16,2)15(13)8-10-21(14,18)3/h13-15,18H,4-11H2,1-3H3/t13-,14-,15-,18-,20+,21-/m0/s1
InChIKeyXYGMEFJSKQEBTO-KUJXMBTLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Clostebol Acetate (CAS 855-19-6): Technical Baseline and Product Definition for Scientific Procurement


Clostebol acetate (CAS 855-19-6) is a synthetic anabolic-androgenic steroid (AAS) and a 4-chloro derivative of testosterone, formulated as the C17β acetate ester [1]. It functions as an androgen receptor (AR) agonist and acts as a prodrug, requiring hydrolysis in vivo to release the active moiety, clostebol (4-chlorotestosterone) [2]. The 4-chloro substitution confers a distinct pharmacodynamic profile, characterized by an anabolic-to-androgenic ratio of approximately 46:25, representing a targeted divergence from the balanced 100:100 ratio of testosterone [3]. This compound is approved as a pharmaceutical agent in select regions and is recognized for its research applications in endocrinology and doping control analysis [4].

Why In-Class Anabolic Steroids Cannot Substitute for Clostebol Acetate in Rigorous Research


Generic substitution among anabolic-androgenic steroids is scientifically untenable due to the compound's unique molecular architecture, which dictates its specific interaction with biological systems. The 4-chloro substitution in clostebol acetate fundamentally alters its metabolic fate by blocking aromatization to estrogen and 5α-reduction to a more potent androgen, distinguishing it from non-chlorinated analogs [1]. Furthermore, the C17β acetate ester is not merely a solubility adjunct but a structural determinant that influences the rate of hydrolysis and the subsequent pharmacokinetic profile, rendering it non-interchangeable with other esters of the same parent steroid, such as clostebol propionate or enanthate [2]. Consequently, relying on a different ester or a structurally similar but non-chlorinated steroid introduces uncontrolled variables in receptor activation, metabolic stability, and downstream biological effects, compromising the reproducibility and validity of experimental outcomes [3].

Quantitative Comparative Evidence for Clostebol Acetate Differentiation


Anabolic-to-Androgenic Ratio: A Favorable Dissociation Index Relative to Testosterone

Clostebol acetate exhibits a significantly lower anabolic-to-androgenic ratio (46:25) compared to testosterone (100:100), indicating a preferential shift towards anabolic effects and reduced androgenic side effects [1]. This quantitative difference is a direct result of the 4-chloro modification, which impairs its conversion to the more potent androgen dihydrotestosterone (DHT) [2].

Endocrinology Pharmacodynamics Receptor Binding

Comparative Growth Effects in a Rodent Model: Divergent Organ Weights vs. Testosterone Propionate

In a study administering 10 mg/kg of 4-chlorotestosterone acetate (Clostebol acetate), 19-nortestosterone phenylpropionate, or testosterone propionate (TP) to rats from 7 to 100 days of age, clostebol acetate demonstrated a distinct physiological profile [1]. Unlike TP, which increased seminal vesicle and prostate weights, clostebol acetate administration resulted in a decrease in the weight of these androgen-sensitive organs [1].

Pharmacology Toxicology Endocrine Disruption

Enhanced Metabolic Stability: Markedly Reduced 17β-Saponification vs. Testosterone Propionate

A comparative study using Fusarium culmorum culture revealed a critical difference in the hydrolysis of ester bonds [1]. The presence of the chlorine atom at the C-4 position in clostebol acetate markedly reduced 17β-saponification compared to testosterone propionate, leading to a distinct and more stable metabolic profile [1]. Consequently, the main product of transformation for clostebol acetate was a specific 3β,15α-dihydroxy-4α-chloro-5α-androstan-17-one derivative, whereas testosterone propionate yielded a different mixture of 6β- and 15α-hydroxy derivatives [1].

Biotransformation Metabolism Steroid Chemistry

Defined Metabolic Pathway in Performance Species: Unique Screening Targets vs. Non-Halogenated Analogs

In vitro and in vivo metabolic studies in horses have defined a specific pathway for clostebol acetate, identifying unique metabolites not formed from non-halogenated steroids [1]. Following oral administration of 350 mg to thoroughbred geldings, the parent drug was undetectable in urine; instead, three specific metabolites were identified: 4-chlorotestosterone (Cl), 4-chloroandrost-4-ene-3α,17β-diol (C3), and 4-chloroandrostane-3α,17β-diol (C7) [1].

Doping Control Veterinary Medicine Metabolism

High-Value Research and Industrial Application Scenarios for Clostebol Acetate


Development of Anti-Doping and Forensic Analytical Methods

Clostebol acetate is a critical reference standard for the development and validation of analytical methods aimed at detecting its abuse in sports and animal husbandry [1]. The evidence of its unique metabolite profile, particularly the identification of chlorinated metabolites C3 and C7 in equine urine, provides specific and stable targets for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays [2]. Procuring high-purity clostebol acetate is essential for generating these metabolites in vitro, establishing detection thresholds, and ensuring the specificity of screening protocols mandated by regulatory bodies [1].

Pharmacological Studies of Selective Androgen Receptor Modulation

The established anabolic-to-androgenic ratio of 46:25 and its distinct effect on reproductive organ weight make clostebol acetate a valuable tool for investigating the mechanisms of selective androgen receptor modulation (SARM) [3][4]. Its reduced androgenic profile, relative to testosterone, allows researchers to dissect anabolic pathways from androgenic side effects in cell-based and in vivo models. This application relies on the compound's precise, quantifiable divergence from testosterone, a characteristic not shared by many other AAS [3].

Metabolic Stability and Biotransformation Research

The demonstration that the C-4 chlorine atom in clostebol acetate markedly reduces 17β-saponification provides a well-defined model system for studying the impact of halogenation on steroid ester stability [5]. This property is directly relevant to research on prodrug design and metabolic engineering, where controlling the rate of active drug release is paramount. Clostebol acetate serves as a benchmark for comparing the metabolic fate of other chlorinated and non-chlorinated steroid esters in various biological matrices [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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